molecular formula C19H19BrN2O3S B2475450 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide CAS No. 1172050-80-4

5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2475450
CAS No.: 1172050-80-4
M. Wt: 435.34
InChI Key: XBQKBBIBRWHWJB-UHFFFAOYSA-N
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Description

5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a benzothiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Amide Bond Formation: The final step involves coupling the benzothiazole and furan rings through an amide bond, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the amide bond.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dehalogenated compounds and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Can be used in the design of probes for studying biological processes.

Medicine

    Therapeutic Agents: Potential use as an anti-cancer or anti-inflammatory agent.

    Diagnostic Tools: May be used in imaging or diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the furan ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-dihydro-2-benzofuran: Shares the bromine and furan components but lacks the benzothiazole ring.

    3-bromo-4,5-dimethyl-benzoic acid: Contains a bromine atom and a benzene ring but lacks the furan and benzothiazole rings.

    AMINO(5-BROMO-2,4-DIMETHOXYPHENYL)ACETIC ACID: Contains a bromine atom and a benzene ring with different substituents.

Uniqueness

The uniqueness of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide lies in its combination of a bromine atom, a benzothiazole ring, and a furan ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S/c1-11-5-6-12(2)17-16(11)21-19(26-17)22(10-13-4-3-9-24-13)18(23)14-7-8-15(20)25-14/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQKBBIBRWHWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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